2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide
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Overview
Description
2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C14H26N2O2 and its molecular weight is 254.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.199428076 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Azaheterocycles
A study by Hwang et al. (2014) outlines a convenient acid-promoted cyclization protocol for the formation of azaheterocycles from amino alcohols. This process uses N,N-dimethylacetamide dimethyl acetal (DMADA) as the activating reagent. The protocol enables the synthesis of pyrrolidines or piperidines with various substituents in good to high yields, highlighting its potential for creating diverse azaheterocyclic compounds (Hwang, Park, Kwon, & Kim, 2014).
Creation of Novel Molecules
In another study, Bialy and Gouda (2011) reported the use of cyanoacetamide for synthesizing various novel molecules, including benzothiophenes with potential antitumor and antioxidant activities. The process involved the condensation of cyanoacetamide with various compounds, demonstrating its utility in constructing novel bioactive molecules (Bialy & Gouda, 2011).
Nonlinear Optical Materials
Gainsford, Bhuiyan, and Kay (2008) studied compounds including N-[2-(4-cyano-5-dicyanomethylene-2,2-dimethyl-2,5-dihydrofuran-3-yl)vinyl]-N-phenylacetamide, focusing on their significance as precursors to novel nonlinear optical chromophores. These compounds were evaluated to understand the impact of donor strength and conjugation extent on their properties, which are crucial for their application in nonlinear optics (Gainsford, Bhuiyan, & Kay, 2008).
Steroid Derivative Synthesis
Ketcheson and Taurins (1960) explored the synthesis of heterocyclic steroid derivatives using cyanoacetamide. They demonstrated that cyanoacetamide could react with various steroids to form novel compounds, depending on the specific conditions and agents used. This study provides insight into the utility of cyanoacetamide in steroid chemistry (Ketcheson & Taurins, 1960).
Synthesis of Piperidine Derivatives
Mollet et al. (2011) evaluated the reactivity of 2-(2-mesyloxyethyl)azetidines in the stereoselective preparation of various piperidine derivatives. Their work demonstrates the potential for using specific compounds to create a range of piperidine derivatives, which are valuable in medicinal chemistry (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & De Kimpe*, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-15(2)13(18)9-16-7-3-6-14(10-16,11-17)8-12-4-5-12/h12,17H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGAPOAPDSXTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCCC(C1)(CC2CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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